Pneumocandin Do - 144087-99-0

Pneumocandin Do

Catalog Number: EVT-404584
CAS Number: 144087-99-0
Molecular Formula: C50H80N8O18
Molecular Weight: 1081.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Pneumocandin Do is a natural product found in Lophium arboricola with data available.
Source and Classification

Pneumocandin Do is derived from the biosynthetic pathway of Glarea lozoyensis, a filamentous fungus. It belongs to the echinocandin family, which is characterized by its lipopeptide structure and antifungal activity. The classification of pneumocandins is based on their structural features and biological functions, primarily their ability to disrupt fungal cell wall integrity.

Synthesis Analysis

The synthesis of pneumocandin Do involves a complex biosynthetic pathway that includes nonribosomal peptide synthetases (NRPS) and polyketide synthases (PKS).

Key Steps in Synthesis

  1. Biosynthetic Gene Cluster: The gene cluster responsible for pneumocandin production includes NRPS (GLNRPS4) and PKS (GLPKS4), arranged in tandem. This cluster also contains cytochrome P450 monooxygenases and various modifying enzymes that facilitate the synthesis of the hexapeptide core and its acyl side chains .
  2. Gene Disruption Studies: Disruption of genes within this cluster, such as GLNRPS4 and GLPKS4, results in the loss of pneumocandin production, confirming their essential roles in biosynthesis .
  3. Mutasynthesis: Researchers have employed mutasynthesis techniques to explore alternative acyl donors during fermentation processes, enhancing yields of pneumocandin derivatives by modifying side chains with different fatty acids .
Molecular Structure Analysis

Pneumocandin Do has a distinct molecular structure characterized by:

  • Hexapeptide Core: Composed of six amino acids forming a cyclic structure.
  • Lipid Side Chain: A 10R,12S-dimethylmyristoyl side chain that contributes to its biological activity.
  • Chemical Formula: The molecular formula for pneumocandin Do is C55_{55}H81_{81}N13_{13}O14_{14}, indicating a complex arrangement that supports its function as an antifungal agent.

Structural Data

  • Molecular Weight: Approximately 1,067.27 g/mol.
  • 3D Structure: The three-dimensional conformation plays a critical role in its interaction with target enzymes involved in fungal cell wall synthesis.
Chemical Reactions Analysis

Pneumocandin Do participates in several chemical reactions relevant to its function:

  1. Inhibition Mechanism: It inhibits 1,3-β-glucan synthase, an enzyme crucial for the synthesis of glucan polymers in fungal cell walls. This inhibition leads to compromised cell wall integrity and ultimately fungal cell death .
  2. Fermentation Reactions: During fermentation, pneumocandin Do can undergo modifications based on environmental conditions and nutrient availability, influencing its yield and potency .
Mechanism of Action

The mechanism of action for pneumocandin Do primarily involves:

  • Targeting Fungal Cell Walls: Pneumocandin Do binds to 1,3-β-glucan synthase, preventing the formation of β-glucan, an essential component of fungal cell walls. This action disrupts cell wall integrity, leading to osmotic instability and cell lysis .
  • Noncompetitive Inhibition: The compound exhibits noncompetitive inhibition characteristics against its target enzyme, allowing it to effectively reduce fungal viability even at varying concentrations .
Physical and Chemical Properties Analysis

Pneumocandin Do possesses several significant physical and chemical properties:

  • Solubility: It is soluble in organic solvents but has limited solubility in water.
  • Stability: The compound is stable under acidic conditions but may degrade under alkaline environments or extreme temperatures.
  • Melting Point: Specific melting point data may vary based on preparation methods but typically falls within a defined range suitable for pharmaceutical applications.
Applications

Pneumocandin Do has several important applications:

  1. Antifungal Therapy: As a precursor to caspofungin and other echinocandins, it plays a critical role in treating invasive fungal infections such as those caused by Candida species and Aspergillus species.
  2. Research Tool: Its unique biosynthetic pathway has made it an attractive subject for genetic manipulation studies aimed at improving antifungal efficacy or developing new derivatives with enhanced properties .
  3. Biotechnological Applications: The understanding of its biosynthesis allows for potential biotechnological applications in producing modified pneumocandins with improved pharmacological profiles through metabolic engineering techniques.
Introduction to Pneumocandin D0

Pneumocandin D0 represents a critical advancement within the echinocandin class of antifungal lipopeptides. Isolated from environmental fungi, it exhibits potent inhibition of Pneumocystis carinii (now reclassified as Pneumocystis jirovecii) and fungal β-(1,3)-D-glucan synthase. Its unique structural features and biosynthetic origin distinguish it from other antifungals, providing a foundation for semi-synthetic derivatives and mechanistic studies. This section details its taxonomy, structural classification, and historical significance.

Taxonomic Origin and Natural Source: Zalerion arboricola as a Biosynthetic Host

Pneumocandin D0 is exclusively biosynthesized by the filamentous ascomycete fungus Zalerion arboricola (ATCC 20957). This fungus inhabits aquatic or semi-aquatic environments, often colonizing decaying plant material. Taxonomically, Z. arboricola belongs to the order Helotiales, sharing phylogenetic lineage with other industrially relevant fungi like Glarea lozoyensis (the producer of pneumocandin B0). Genomic analyses reveal Z. arboricola possesses specialized secondary metabolite gene clusters, including non-ribosomal peptide synthetases (NRPS) and polyketide synthases (PKS), essential for pneumocandin biosynthesis [1] [6].

Fermentation studies demonstrate that pneumocandin D0 is a minor constituent in wild-type strains, typically produced alongside other pneumocandin congeners (e.g., pneumocandins A0, B0, C0). Strain improvement via mutagenesis and medium optimization has been employed to enhance yields, though it remains less abundant than pneumocandin B0 in industrial settings [6]. The fungus’s metabolic flexibility allows it to incorporate varied fatty acid precursors into the lipopeptide core, a trait leveraged in mutasynthesis approaches [4].

Table 1: Key Traits of Zalerion arboricola

AttributeDetail
Strain DesignationATCC 20957
ClassificationAscomycota; Leotiomycetes; Helotiales
Ecological NicheAquatic environments, plant litter decomposer
Biosynthetic MachineryNRPS-PKS hybrid cluster
Major MetabolitesPneumocandins A0, B0, C0, D0

Classification Within the Echinocandin Family of Antifungal Agents

Pneumocandin D0 is a cyclic hexapeptide linked to a modified fatty acyl side chain, characteristic of echinocandins. Its hexapeptide core consists of both proteinogenic (e.g., hydroxyproline, threonine) and non-proteinogenic amino acids (e.g., 4,5-dihydroxy-ornithine, 3-hydroxy-4-methylproline). Unlike caspofungin’s precursor pneumocandin B0, which features a 10,12-dimethylmyristoyl side chain, pneumocandin D0 possesses a distinct C14 linoleoyl side chain (18:2 Δ9,12). This linear, unsaturated side chain critically influences its biological activity and solubility profile [2] [6].

Mechanistically, it non-competitively inhibits β-(1,3)-D-glucan synthase, disrupting fungal cell wall synthesis. This target is absent in mammalian cells, conferring selective toxicity. Among natural echinocandins, pneumocandin D0 exhibits exceptional potency against Pneumocystis carinii, surpassing other congeners in pre-clinical models. However, its linear side chain contributes to higher hemolytic activity compared to branched analogs like pneumocandin B0, limiting its direct therapeutic use but inspiring semi-synthetic modifications [2] [4] [6].

Table 2: Structural and Functional Comparison of Key Natural Echinocandins

CompoundAcyl Side ChainTarget PathogensUnique Activity
Pneumocandin D0Linoleoyl (C18:2 Δ9,12)Candida spp., Pneumocystis cariniiMost potent natural anti-Pneumocystis agent
Pneumocandin B010,12-DimethylmyristoylCandida spp., Aspergillus spp.Precursor to caspofungin
Echinocandin BLinoleoyl (C18:2 Δ9,12)Candida spp.High hemolytic activity; precursor to anidulafungin
FR901379Palmitoyl (C16:0)Candida spp.Sulfonated; precursor to micafungin

Historical Context and Discovery Milestones

Pneumocandin D0 was isolated and characterized in 1994 by researchers at Merck & Co. during systematic screening of microbial metabolites for anti-Pneumocystis activity. Its discovery was published in The Journal of Antibiotics, highlighting its unprecedented efficacy against P. carinii in rat models—a crucial advancement given the rising incidence of Pneumocystis pneumonia (PCP) in immunocompromised patients during the AIDS epidemic [6].

This discovery catalyzed broader echinocandin research:

  • 1970s–1980s: Echinocandin B (the first echinocandin) identified, but clinical development stalled due to hemolysis [2].
  • 1992: Pneumocandin B0 identified from Glarea lozoyensis (initially classified as Zalerion arboricola ATCC 20868), becoming the caspofungin precursor [1] [3].
  • 1994: Pneumocandin D0 reported as a minor metabolite from Z. arboricola ATCC 20957, with emphasis on its anti-Pneumocystis properties [6].
  • 2001: Caspofungin (derived from pneumocandin B0) approved by the FDA, validating the echinocandin class [2] [7].

Though pneumocandin D0 itself did not become a drug, its discovery underscored the structural diversity within echinocandins and informed structure-activity relationship (SAR) studies. Subsequent genetic engineering of Glarea lozoyensis leveraged insights from Z. arboricola to produce analogs with optimized side chains [4] [7]. The Merck Research Laboratories (designated an ASM Milestones site in 2016) played a pivotal role in translating echinocandin discoveries into clinically essential antifungals [7].

Table 3: Key Historical Milestones in Echinocandin Development

YearEventSignificance
1974Discovery of echinocandin BFirst echinocandin identified; limited by hemolysis
1992Isolation of pneumocandin B₀ (Merck)Provided precursor for caspofungin
1994Characterization of pneumocandin D₀ **Identified most potent natural anti-Pneumocystis agent
2001FDA approval of caspofunginFirst clinically approved echinocandin
2016ASM Milestones designation of Merck Research LaboratoriesRecognition of industrial mycology contributions to drug discovery

Table 4: Natural Compounds and Derivatives in Clinical Use

Natural PrecursorDerivative DrugApproval YearPrimary Indications
Pneumocandin B0Caspofungin2001Invasive candidiasis, aspergillosis
Echinocandin BAnidulafungin2006Candidemia, esophageal candidiasis
FR901379Micafungin2005Candidiasis, PCP prophylaxis
Pneumocandin D0NoneN/APre-clinical lead

Properties

CAS Number

144087-99-0

Product Name

Pneumocandin Do

IUPAC Name

N-[(3S,6S,9S,11R,15S,18S,20S,21R,24S,25R,26S)-3-[(1R)-3-amino-1-hydroxy-3-oxopropyl]-6-[(2R)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25,26-pentahydroxy-15-[(1R)-1-hydroxyethyl]-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide

Molecular Formula

C50H80N8O18

Molecular Weight

1081.2 g/mol

InChI

InChI=1S/C50H80N8O18/c1-5-24(2)18-25(3)12-10-8-6-7-9-11-13-36(66)52-30-20-33(63)46(72)56-48(74)40-42(68)34(64)23-58(40)50(76)38(32(62)21-35(51)65)54-47(73)39(43(69)41(67)27-14-16-28(60)17-15-27)55-45(71)31-19-29(61)22-57(31)49(75)37(26(4)59)53-44(30)70/h14-17,24-26,29-34,37-43,46,59-64,67-69,72H,5-13,18-23H2,1-4H3,(H2,51,65)(H,52,66)(H,53,70)(H,54,73)(H,55,71)(H,56,74)/t24?,25?,26-,29-,30+,31+,32-,33+,34+,37+,38+,39+,40+,41-,42+,43?,46-/m1/s1

InChI Key

QDHVQAJPCGRBRI-ULQDJTMQSA-N

SMILES

CCC(C)CC(C)CCCCCCCCC(=O)NC1CC(C(NC(=O)C2C(C(CN2C(=O)C(NC(=O)C(NC(=O)C3CC(CN3C(=O)C(NC1=O)C(C)O)O)C(C(C4=CC=C(C=C4)O)O)O)C(CC(=O)N)O)O)O)O)O

Synonyms

pneumocandin D(0)
pneumocandin D0

Canonical SMILES

CCC(C)CC(C)CCCCCCCCC(=O)NC1CC(C(NC(=O)C2C(C(CN2C(=O)C(NC(=O)C(NC(=O)C3CC(CN3C(=O)C(NC1=O)C(C)O)O)C(C(C4=CC=C(C=C4)O)O)O)C(CC(=O)N)O)O)O)O)O

Isomeric SMILES

CCC(C)CC(C)CCCCCCCCC(=O)N[C@H]1C[C@@H]([C@H](NC(=O)[C@@H]2[C@H]([C@H](CN2C(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@@H](NC1=O)[C@@H](C)O)O)C([C@@H](C4=CC=C(C=C4)O)O)O)[C@@H](CC(=O)N)O)O)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.